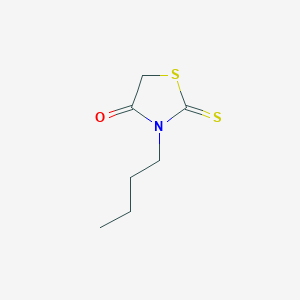

3-Butyl-2-thioxothiazolidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS2/c1-2-3-4-8-6(9)5-11-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUUGODMVOQPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175821 | |

| Record name | Rhodanine, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21494-64-4 | |

| Record name | 3-Butyl-2-thio-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21494-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyl-2-thio-4-thiazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butyl-2-thioxothiazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTYL-2-THIO-4-THIAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI41CBY895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Butyl-2-thioxothiazolidin-4-one chemical properties and structure

An In-Depth Technical Guide to 3-Butyl-2-thioxothiazolidin-4-one: Chemical Properties and Structure

Introduction

This compound, also known as 3-butylrhodanine, is a heterocyclic organic compound belonging to the rhodanine family. Rhodanine and its derivatives are a significant class of compounds in medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activities.[1][2][3] The core structure is a thiazolidinone ring, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a thioxo group at the C-2 position and a carbonyl group at the C-4 position are defining features. In this compound, a butyl group is attached to the nitrogen atom at the N-3 position, which influences its lipophilicity and steric profile. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and relevance in scientific research, particularly in the context of drug discovery.

Chemical Structure and Physicochemical Properties

The structural foundation of this compound is the rhodanine core, with the key modification being the N-alkylation with a butyl group. This substitution is crucial as modifications at the N-3 and C-5 positions of the rhodanine ring are common strategies for developing novel derivatives with diverse biological functions.[3]

IUPAC Name: 3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one[4] Synonyms: 3-Butylrhodanine, 3-Butyl-2-thio-4-thiazolidinone[4] CAS Number: 21494-64-4[4][5] Molecular Formula: C₇H₁₁NOS₂[4][5]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 189.3 g/mol | [4] |

| Monoisotopic Mass | 189.02820632 Da | [4][6] |

| XlogP | 2.1 | [6] |

| SMILES | CCCCN1C(=O)CSC1=S | [4][6] |

| InChIKey | UTUUGODMVOQPEQ-UHFFFAOYSA-N | [4][6] |

Spectroscopic Profile

The structural features of this compound can be elucidated using various spectroscopic techniques. While specific spectral data for this exact compound is not detailed in the provided search results, a theoretical analysis based on its functional groups provides valuable insights.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the thiazolidinone ring, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include those for the C-N stretching and the C=S (thiocarbonyl) stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would display characteristic signals for the butyl group: a triplet for the terminal methyl (CH₃) protons, and multiplets for the three methylene (CH₂) groups. The methylene group within the thiazolidinone ring (at the C-5 position) would appear as a singlet.

-

¹³C NMR : The carbon NMR spectrum would show distinct peaks for the carbonyl carbon (around 165-175 ppm), the thiocarbonyl carbon, and the carbons of the butyl group and the thiazolidinone ring.

-

-

Mass Spectrometry (MS) : The mass spectrum would exhibit a molecular ion peak (M+) corresponding to the compound's molecular weight (189.3 g/mol ). Fragmentation patterns would likely involve the loss of the butyl group or other parts of the molecule.

Synthesis and Reactivity

The synthesis of N-substituted rhodanine derivatives like this compound typically follows a well-established synthetic route. A common method involves the cyclocondensation of an amine, carbon disulfide, and an α-haloacetic acid or its ester.

General Synthetic Protocol

A general, step-by-step methodology for synthesizing N-substituted rhodanines is as follows:

-

Formation of Dithiocarbamate: Butylamine is reacted with carbon disulfide in the presence of a base (like aqueous ammonia or sodium hydroxide) to form the corresponding dithiocarbamate salt.

-

Reaction with α-Haloacetate: The dithiocarbamate salt is then reacted with an ethyl or methyl ester of chloroacetic acid or bromoacetic acid.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent or under acidic conditions, to yield the this compound ring.

Caption: General synthesis workflow for this compound.

Chemical Reactivity

A key feature of the rhodanine ring is the reactivity of the methylene group at the C-5 position. This group is flanked by a carbonyl and a sulfur atom, making its protons acidic and susceptible to deprotonation. The resulting carbanion can then participate in various reactions, most notably the Knoevenagel condensation with aldehydes and ketones. This reaction is a cornerstone in the synthesis of a vast library of 5-substituted rhodanine derivatives, which are extensively explored for their pharmacological potential.[7][8]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Butyl-2-thio-4-thiazolidinone | C7H11NOS2 | CID 88926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [21494-64-4] | King-Pharm [king-pharm.com]

- 6. PubChemLite - this compound (C7H11NOS2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A-to-Z Synthesis of 3-Butylrhodanine and Its Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The rhodanine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This guide provides an in-depth exploration of the synthesis of 3-butylrhodanine, a key intermediate, and its subsequent derivatization, primarily through Knoevenagel condensation. We delve into the mechanistic underpinnings of these reactions, present validated, step-by-step protocols, and offer expert insights into optimizing experimental outcomes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel rhodanine-based therapeutic agents.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanine, or 2-thioxothiazolidin-4-one, is a five-membered heterocyclic moiety that has garnered significant attention in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][2][3] The structural versatility of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for extensive chemical modification to modulate biological activity and pharmacokinetic properties.[4] 3-Butylrhodanine serves as a foundational building block, incorporating a lipophilic butyl group at the N-3 position, which can enhance membrane permeability and target engagement. The primary route for creating diverse libraries from this core involves derivatization at the C-5 methylene group, which possesses activated hydrogens ideal for condensation reactions.[5]

Core Synthesis of 3-Butylrhodanine

The most robust and widely adopted method for synthesizing N-substituted rhodanines is a one-pot, three-component reaction.[6][7] This approach combines a primary amine (n-butylamine), carbon disulfide, and an active halogen compound like chloroacetic acid. The elegance of this synthesis lies in its convergence and efficiency, forming the heterocyclic ring in a single, streamlined process.

Mechanism of Action

The reaction proceeds through a well-established sequence. First, n-butylamine performs a nucleophilic attack on carbon disulfide to form a dithiocarbamic acid intermediate. This is then deprotonated by a base to generate the dithiocarbamate salt. Subsequently, this salt acts as a nucleophile, displacing the chlorine atom from chloroacetic acid in an SN2 reaction. The final step involves an intramolecular cyclization with the elimination of water, driven by acidic workup, to yield the stable 3-butylrhodanine ring.

General Synthetic Workflow Diagram

Caption: One-pot synthesis workflow for 3-butylrhodanine.

Detailed Experimental Protocol

Materials:

-

n-Butylamine

-

Carbon Disulfide (CS₂)

-

Chloroacetic Acid

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Ethanol

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve n-butylamine (1.0 eq) in the chosen solvent (e.g., DMF).

-

Dithiocarbamate Formation: Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes.

-

S-Alkylation: Add potassium carbonate (1.5 eq) to the mixture, followed by the dropwise addition of a solution of chloroacetic acid (1.0 eq) in the same solvent.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Cyclization: Once the reaction is complete, pour the mixture into ice-cold water. Acidify the solution to pH 1-2 using concentrated HCl. This will induce the cyclization and precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude 3-butylrhodanine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pale yellow solid.

Derivatization at the C-5 Position: The Knoevenagel Condensation

The most significant and versatile modification of the 3-butylrhodanine core is the Knoevenagel condensation. This reaction involves the C-5 methylene group, which is activated by the two adjacent electron-withdrawing groups (the C=O at C-4 and the C=S at C-2).[5] This activation allows for deprotonation by a mild base, forming a nucleophilic carbanion that readily attacks the carbonyl carbon of various aldehydes and ketones.[8]

Mechanism of Knoevenagel Condensation

Sources

- 1. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 4. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

The Unseen Modulator: An In-depth Technical Guide to the Biological Mechanism of 3-Butyl-2-thioxothiazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butyl-2-thioxothiazolidin-4-one, a rhodanine derivative, stands as a molecule of significant interest within medicinal chemistry. While direct, extensive research on this specific compound remains nascent, its structural backbone, the rhodanine scaffold, is the subject of a robust body of scientific inquiry. This technical guide synthesizes the current understanding of rhodanine derivatives to elucidate the probable mechanism of action of this compound in biological systems. The primary focus of this exploration centers on the inhibition of aldose reductase, a key enzyme implicated in diabetic complications. This document will delve into the molecular interactions, structure-activity relationships, and the experimental methodologies crucial for evaluating the therapeutic potential of this class of compounds.

Introduction: The Rhodanine Scaffold as a Privileged Structure

The rhodanine core, chemically known as 2-thioxothiazolidin-4-one, is recognized as a "privileged structure" in drug discovery.[1] This designation is attributed to its capacity to serve as a versatile scaffold for the synthesis of derivatives that exhibit a broad spectrum of biological activities.[2] Modifications at the N-3 and C-5 positions of the rhodanine ring have yielded compounds with antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4][5] The presence of the butyl group at the N-3 position in this compound suggests a tailored design to enhance specific molecular interactions and pharmacokinetic properties.

The Prime Target: Aldose Reductase and the Polyol Pathway

A significant body of research points towards aldose reductase as a primary target for rhodanine derivatives.[6][7][8] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[9] Under normoglycemic conditions, this pathway is of minor consequence. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[10][11]

This accumulation of sorbitol, and its subsequent oxidation to fructose, has been implicated in the pathogenesis of long-term diabetic complications, including:

-

Diabetic Neuropathy: Nerve damage resulting from osmotic stress and altered nerve cell metabolism.

-

Diabetic Retinopathy: Damage to the blood vessels of the retina.

-

Diabetic Nephropathy: Kidney damage.

-

Cataract Formation: Opacification of the lens due to osmotic changes.

Diagram: The Polyol Pathway and the Role of Aldose Reductase

Caption: The polyol pathway, activated in hyperglycemia, leading to diabetic complications.

Mechanism of Action: How this compound Likely Works

The proposed primary mechanism of action for this compound is the inhibition of aldose reductase . This inhibition would block the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway.[6][11]

Molecular Interactions at the Active Site

Docking studies of rhodanine derivatives with aldose reductase have revealed key interactions within the enzyme's active site.[6] The rhodanine ring itself is crucial for binding, often forming hydrogen bonds with amino acid residues such as Val47 at the anionic binding site of the enzyme.[6] The substituent at the N-3 position, in this case, the butyl group, is positioned to interact with a hydrophobic pocket within the active site. This hydrophobic interaction is critical for the potency and selectivity of the inhibitor.

The structural features of this compound that likely contribute to its inhibitory activity include:

-

The Thioxothiazolidinone Ring: The core scaffold that anchors the molecule within the active site.

-

The Carbonyl and Thione Groups: These polar groups can participate in hydrogen bonding with the enzyme.

-

The N-Butyl Group: This non-polar chain is hypothesized to occupy a hydrophobic pocket, enhancing the binding affinity.

Structure-Activity Relationship (SAR) Insights

Studies on a variety of rhodanine derivatives have provided valuable insights into the structure-activity relationship for aldose reductase inhibition:

-

N-3 Substitution: The nature of the substituent at the N-3 position significantly influences inhibitory activity. The presence of an acetic acid moiety at this position, as seen in the marketed drug Epalrestat, has been shown to be a key functional element for high potency.[7][9] While a simple butyl group is less polar, it can contribute to strong hydrophobic interactions.

-

C-5 Substitution: Modifications at the C-5 position, often with a benzylidene group, are common in potent rhodanine-based aldose reductase inhibitors.[6] These substituents can engage in π-π stacking interactions with aromatic residues in the active site, such as Phe122 and Leu300.[6]

Experimental Validation: Protocols for Assessing Aldose Reductase Inhibition

The following protocols are standard methodologies for evaluating the in vitro and in vivo efficacy of potential aldose reductase inhibitors like this compound.

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay is a fundamental method for screening and characterizing aldose reductase inhibitors.[12]

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH by aldose reductase during the reduction of a substrate (e.g., DL-glyceraldehyde). An effective inhibitor will slow down this reaction, resulting in a smaller decrease in absorbance.[13]

Materials:

-

Purified or partially purified aldose reductase (e.g., from rat lens homogenate)

-

NADPH solution

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2-7.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Epalrestat or Quercetin)

-

UV-Vis Spectrophotometer

Step-by-Step Protocol: [12][13]

-

Enzyme Preparation: Homogenize rat lenses in ice-cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the crude enzyme.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the solvent vehicle.

-

Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over a period of 3-5 minutes.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: In Vitro Aldose Reductase Inhibition Assay Workflow

Caption: A streamlined workflow for the in vitro assessment of aldose reductase inhibitors.

Cellular and In Vivo Models

While in vitro assays are crucial for initial screening, cellular and animal models are necessary to evaluate the efficacy and safety of a compound in a more complex biological context.

-

Cell-Based Assays: Cultured cells, such as retinal pigment epithelial cells (ARPE-19), can be exposed to high glucose conditions to induce aldose reductase activity.[13] The ability of this compound to reduce intracellular sorbitol levels would be a key indicator of its cellular efficacy.

-

Animal Models of Diabetes: Streptozotocin-induced diabetic rats are a common model for studying diabetic complications.[14] Administration of the test compound to these animals, followed by the assessment of endpoints such as nerve conduction velocity, cataract development, and kidney function, can provide evidence of its in vivo therapeutic potential.

Quantitative Data and Therapeutic Potential

While specific IC50 values for this compound are not yet available in the public domain, studies on structurally related rhodanine derivatives have demonstrated potent aldose reductase inhibition.

| Compound Class | Target | Reported IC50 Values | Reference |

| Quinazolinone-based rhodanine-3-acetic acids | Aldose Reductase | Submicromolar to nanomolar range | [9] |

| Rhodanine-3-acetamide derivatives | Aldose Reductase | As low as 0.12 µM | [1][15] |

| Substituted 5-phenylbenzoate rhodanine derivatives | Aldose Reductase | Varies based on substitution | [6] |

The potent activity of these related compounds suggests that this compound holds promise as an aldose reductase inhibitor. Further research is warranted to quantify its specific inhibitory activity and to explore its potential in the treatment of diabetic complications.

Broader Biological Activities and Future Directions

It is important to note that the rhodanine scaffold is associated with a range of other biological activities. Therefore, it is plausible that this compound may exhibit other mechanisms of action, including:

-

Antimicrobial Activity: Thiazolidinone derivatives have been reported to possess antibacterial and antifungal properties.[3]

-

Anticancer Activity: Some rhodanine-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[5]

-

Anti-inflammatory Effects: Thiazolidinone derivatives have also been investigated for their anti-inflammatory potential.[16]

Future research should not only focus on confirming and quantifying the aldose reductase inhibitory activity of this compound but also explore these other potential therapeutic avenues. Cytotoxicity studies against various cell lines will also be essential to establish a safety profile for this compound.[17][18][19][20][21]

Conclusion

This compound, as a member of the rhodanine family, is a compound of considerable interest for drug development. Based on the extensive research on its core scaffold, the most probable mechanism of action in biological systems is the inhibition of aldose reductase. This activity positions it as a potential therapeutic agent for the management of diabetic complications. The synthesis and evaluation of this specific derivative, guided by the established experimental protocols and structure-activity relationships outlined in this guide, will be a critical next step in unlocking its full therapeutic potential.

References

- Maccari, R., et al. (2018). Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: synthesis, functional evaluation. European Journal of Medicinal Chemistry, 157, 1039-1051.

- Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications; Synthesis, biological evaluation and molecular docking studies. Journal of Molecular Structure, 1230, 129884.

- Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications; Synthesis, biological evaluation and molecular docking studies.

- Kumar, A., et al. (2014). Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Chemical Biology & Drug Design, 84(5), 566-574.

- Bacha, M. M., et al. (2021).

- Khan, N., et al. (2019). Synthesis and Biological Evaluation of Some New Rhodanine Analogues as Aldose Reductase Inhibitors (ARIs). Journal of Drug Delivery & Therapeutics, 9(1-s), 161-165.

- Bacha, M. M., et al. (2021).

- Bacha, M. M., et al. (2021).

- BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. BenchChem.

- Kumar, A., et al. (2015). Design, Synthesis of Rhodanine Derivatives and In-vitro Evaluation as Aldose Reductase Inhibitors.

- Balakumar, C., et al. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy.

- Wurm, F. R., et al. (2015). Cytotoxicity of compounds 1–9, STA and Rho; 3D bar chart representation.

- Akter, R., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 195.

- BenchChem. (2025).

- Cheng, S., et al. (2023). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. European Journal of Medicinal Chemistry, 258, 115571.

- Kos, J., et al. (2024). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry, 16(1), 59-74.

- Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ChemistrySelect, 4(26), 7635-7653.

- Su, C. K., et al. (2021). Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells. Molecules, 26(11), 3183.

- Reddy, B. R., et al. (2023). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. European Chemical Bulletin, 12(1), 1473-1490.

- Ramkumar, K., et al. (2020). Aldose Reductase Inhibition Assay.

- Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 524-531.

- Podolak, I., et al. (2021).

- Cheng, S., et al. (2023). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B.

- GeneOnline. (2023). New Rhodanine-Sulfonate Compounds Developed to Inhibit Aldose Reductase in Diabetes Research. GeneOnline News.

- Jamrozik, M., & Koczurkiewicz, P. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6541.

- Pisano, C., et al. (2019). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 24(18), 3358.

- Güzel, Ö., & Salman, A. (2009). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1015-1023.

- Taslimi, P., et al. (2020). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 18(11), 543.

- Abreu, M. H., et al. (2022). Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D. Marine Drugs, 20(1), 54.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Spectroscopic analysis (NMR, IR, Mass Spec) of 3-Butyl-2-thioxothiazolidin-4-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Butyl-2-thioxothiazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the rhodanine scaffold, represents a core heterocyclic structure utilized in medicinal chemistry and drug discovery. The rhodanine moiety is a privileged structure known for a wide range of biological activities.[1][2][3] Accurate structural elucidation and characterization are paramount for any further development, from understanding structure-activity relationships (SAR) to ensuring purity and quality control. This technical guide provides a detailed analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for the analysis of this compound and its analogues.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₇H₁₁NOS₂ and a molecular weight of approximately 189.3 g/mol .[4] The structure consists of a five-membered thiazolidinone ring featuring a carbonyl group at position 4, a thione group at position 2, and a butyl chain attached to the nitrogen atom at position 3.

The primary objective of spectroscopic analysis is to confirm this structure by probing the chemical environment of each atom and the nature of the bonds connecting them.

-

NMR Spectroscopy (¹H and ¹³C) will elucidate the carbon-hydrogen framework, confirming the presence and connectivity of the butyl group and the methylene protons of the heterocyclic ring.

-

IR Spectroscopy will identify the key functional groups, notably the carbonyl (C=O) and thiocarbonyl (C=S) groups, which are characteristic of the rhodanine core.

-

Mass Spectrometry will verify the molecular weight and provide insight into the molecule's fragmentation pattern, further corroborating its structure.

Figure 1: Molecular Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the butyl chain and the methylene protons on the thiazolidinone ring.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Anticipated ¹H NMR Spectrum and Interpretation

Based on the structure, we can predict the chemical shifts (δ) and multiplicities for each proton environment.

| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| CH₃ (Butyl-Hδ) | 0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group, shielded by alkyl chain. Split into a triplet by the adjacent CH₂ group. |

| CH₂ (Butyl-Hγ) | 1.3 - 1.5 | Sextet (sxt) | 2H | Methylene group adjacent to the terminal methyl and another methylene group. Experiences splitting from both neighbors. |

| CH₂ (Butyl-Hβ) | 1.6 - 1.8 | Quintet (quin) | 2H | Methylene group deshielded by proximity to the nitrogen atom. Split by the two adjacent CH₂ groups. |

| N-CH₂ (Butyl-Hα) | 3.8 - 4.2 | Triplet (t) | 2H | Methylene group directly attached to the electron-withdrawing nitrogen atom of the ring, resulting in a significant downfield shift. Split by the adjacent CH₂ group. |

| S-CH₂-CO (Ring-H₅) | 3.9 - 4.3 | Singlet (s) | 2H | Methylene protons on the thiazolidinone ring. They are adjacent to a sulfur atom and a carbonyl group. They are chemically equivalent with no adjacent protons, resulting in a singlet.[5] |

Note: Predicted chemical shifts are based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, C=S, alkyl).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be required due to the lower natural abundance of ¹³C.

-

Acquisition: Record the spectrum on a 75 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Anticipated ¹³C NMR Spectrum and Interpretation

The molecule has seven unique carbon atoms, which should result in seven distinct signals in the proton-decoupled spectrum.

| Carbon (Label) | Predicted δ (ppm) | Rationale |

| CH₃ (Butyl-Cδ) | 13 - 15 | Terminal methyl carbon, most upfield signal.[7] |

| CH₂ (Butyl-Cγ) | 19 - 21 | Methylene carbon in the butyl chain. |

| CH₂ (Butyl-Cβ) | 29 - 32 | Methylene carbon in the butyl chain, slightly deshielded. |

| S-CH₂-CO (Ring-C₅) | 35 - 40 | Methylene carbon in the ring, attached to sulfur and adjacent to a carbonyl group. |

| N-CH₂ (Butyl-Cα) | 45 - 50 | Methylene carbon directly bonded to the nitrogen, showing a downfield shift. |

| C=O (Ring-C₄) | 168 - 172 | Carbonyl carbon, significantly deshielded by the double-bonded oxygen. Thiazolidinone C=O typically appears in this range.[1] |

| C=S (Ring-C₂) | 194 - 205 | Thiocarbonyl (thione) carbon. This is the most downfield signal due to the lower electronegativity and larger size of sulfur compared to oxygen, resulting in greater deshielding.[1][7] |

Note: Predicted chemical shifts are based on general principles and data from similar rhodanine derivatives.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental contributions.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2955 - 2850 | C-H (Alkyl) Stretch | Strong | Characteristic absorptions for the C-H bonds in the butyl chain's CH₂ and CH₃ groups.[10] |

| 1700 - 1730 | C=O (Amide/Lactam) Stretch | Strong | A very strong and sharp absorption band characteristic of the carbonyl group in the five-membered ring. This is a key diagnostic peak for the thiazolidin-4-one core. |

| 1470 - 1420 | C-H (Alkyl) Bend | Medium | Bending (scissoring) vibrations of the CH₂ groups. |

| 1200 - 1280 | C-N Stretch | Medium | Stretching vibration of the C-N bond within the ring and connecting the butyl group. |

| 1100 - 1250 | C=S (Thione) Stretch | Medium-Strong | The thiocarbonyl group absorption is a crucial identifier. It is typically found in this region and can be coupled with other vibrations.[1] |

Note: The IR spectrum of the analogous compound, 3-Ethyl-2-thioxothiazolidin-4-one, shows a strong carbonyl peak around 1720 cm⁻¹, supporting these predictions.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. Electron Ionization (EI) is a common method for volatile compounds like this.[12]

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Anticipated Mass Spectrum and Fragmentation

The molecular ion peak (M⁺˙) should be observed at an m/z corresponding to the molecular weight of the compound (189). The isotopic pattern, particularly the presence of two sulfur atoms, will result in a characteristic M+2 peak with an intensity of approximately 9% relative to the M⁺˙ peak.

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

-

Molecular Ion (M⁺˙) at m/z 189: The parent peak corresponding to the intact molecule.[13]

-

Loss of Butyl Radical (m/z 132): Cleavage of the N-C bond results in the loss of a butyl radical (•C₄H₉), leaving a stable, charged rhodanine ring fragment. This is often a prominent peak.

-

Butyl Cation (m/z 57): The formation of the butyl cation is another common fragmentation pathway for N-butyl compounds.[14]

-

McLafferty Rearrangement (m/z 133): A characteristic rearrangement for compounds with a carbonyl group and a sufficiently long alkyl chain. A gamma-hydrogen from the butyl chain is transferred to the carbonyl oxygen, leading to the elimination of a neutral butene molecule (C₄H₈).

Analysis of the closely related 3-Ethyl-2-thioxothiazolidin-4-one (MW=161) shows a base peak corresponding to the loss of the ethyl group, supporting the proposed fragmentation.[15]

Conclusion: A Unified Spectroscopic Profile

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic and corroborative evidence provided by NMR, IR, and Mass Spectrometry.

-

MS confirms the molecular mass of 189 amu.

-

IR confirms the presence of the critical C=O (≈1715 cm⁻¹) and C=S (≈1150 cm⁻¹) functional groups, alongside the alkyl C-H stretches.

-

¹³C NMR verifies the presence of seven distinct carbons, including the highly deshielded C=O and C=S carbons, which are diagnostic for the rhodanine core.

-

¹H NMR provides the final, unambiguous proof of the butyl group's structure and its attachment to the nitrogen at position 3, along with the characteristic singlet for the ring's CH₂ protons.

Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint, essential for the positive identification and quality assessment of this compound in any research or development setting.

References

- (No source provided)

- (No source provided)

-

Taha, M. O., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(16), 4986. Available at: [Link]

-

Lv, K., et al. (2020). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. European Journal of Medicinal Chemistry, 199, 112389. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemguide. Available at: [Link]

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- (No source provided)

-

PubChem. (n.d.). 3-Butyl-2-thio-4-thiazolidinone. PubChem Compound Database. CID 88926. Available at: [Link]

-

Kavková, V., et al. (2024). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry, 16(1), 59-74. Available at: [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Chemistry and Biochemistry. Available at: [Link]

-

Al-Sultani, A. H. H., et al. (2022). Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

- (No source provided)

-

Salih, K. M., & Azeez, H. J. (2019). The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone. ResearchGate. Available at: [Link]

- (No source provided)

-

PubChemLite. (n.d.). This compound (C7H11NOS2). University of Luxembourg. Available at: [Link]

-

NIST. (n.d.). 4-Thiazolidinone, 3-ethyl-2-thioxo-: IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 4-Thiazolidinone, 3-ethyl-2-thioxo-: Mass spectrum. NIST Chemistry WebBook. Available at: [Link]

- (No source provided)

-

Giesbrecht, G. R., & Ebralidze, I. I. (2016). Inert-atmosphere electron ionization mass spectrometry (IA-EIMS) of air- and moisture-sensitive organometallic compounds. Dalton Transactions, 45(40), 15772-15777. Available at: [Link]

-

Chalmers, J. M., & Griffiths, P. R. (2017). Interpretation of Infrared Spectra, A Practical Approach. Wiley Online Library. Available at: [Link]

-

Majchrzak, M., et al. (2022). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 27(19), 6193. Available at: [Link]

Sources

- 1. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [mdpi.com]

- 2. Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Butyl-2-thio-4-thiazolidinone | C7H11NOS2 | CID 88926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 4-Thiazolidinone, 3-ethyl-2-thioxo- [webbook.nist.gov]

- 12. web.uvic.ca [web.uvic.ca]

- 13. PubChemLite - this compound (C7H11NOS2) [pubchemlite.lcsb.uni.lu]

- 14. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone [mdpi.com]

- 15. 4-Thiazolidinone, 3-ethyl-2-thioxo- [webbook.nist.gov]

Biological activity of 3-Butyl-2-thioxothiazolidin-4-one derivatives

An In-Depth Technical Guide to the Biological Activities of 3-Butyl-2-thioxothiazolidin-4-one Derivatives

Executive Summary

The 2-thioxothiazolidin-4-one, commonly known in the scientific literature as rhodanine, represents a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and the wide spectrum of biological activities its derivatives possess.[1][2][3] This guide focuses on derivatives featuring a butyl group at the N-3 position, a substitution that modulates lipophilicity and can significantly influence pharmacokinetic and pharmacodynamic properties. We will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, with a primary focus on their antimicrobial, anticancer, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of this promising class of compounds.

The 2-Thioxothiazolidin-4-one Core: A Foundation for Drug Discovery

The thiazolidin-4-one ring system is a five-membered heterocycle that serves as the foundation for numerous pharmacologically active agents.[4] The 2-thioxo variant, rhodanine, is particularly noteworthy for its broad therapeutic potential.[5] The true power of this scaffold lies in the ease of its chemical modification at two key positions:

-

The N-3 Position: Substitution at the nitrogen atom, in this case with a butyl group, is crucial for tuning the molecule's overall physicochemical properties, such as solubility and membrane permeability.

-

The C-5 Position: This position is most commonly functionalized via a Knoevenagel condensation with various aldehydes. The resulting exocyclic double bond extends the conjugation of the system and allows for the introduction of a vast array of aryl or heteroaryl substituents, which directly interact with biological targets and are the primary determinants of specific activity.

The combination of the N-3 butyl group with diverse C-5 substituents creates a rich chemical space for developing potent and selective therapeutic agents.

Synthesis Strategy: The Knoevenagel Condensation Workflow

The primary method for generating a library of diverse this compound derivatives is a two-step process. First, the core rhodanine structure is N-alkylated with a butyl group. The second, and more critical step for creating diversity, is the Knoevenagel condensation of the N-butyl rhodanine core with a panel of selected aromatic or heterocyclic aldehydes. This reaction is typically catalyzed by a weak base like piperidine or sodium acetate in a suitable solvent such as ethanol or acetic acid.

The causality behind this choice of reaction is its efficiency and broad substrate scope. It allows for the rapid and predictable creation of a large number of derivatives from commercially available aldehydes, making it an ideal workflow for structure-activity relationship (SAR) studies.

Caption: Synthetic and screening workflow for C-5 substituted derivatives.

A Spectrum of Biological Activities

Antimicrobial Activity

Derivatives of the 2-thioxothiazolidin-4-one scaffold have demonstrated potent activity against a wide range of microbial pathogens, including drug-resistant strains.[6][7][8] The butyl group at N-3 enhances lipophilicity, potentially aiding in the penetration of bacterial cell walls.

Mechanism of Action: The antimicrobial action is often multi-targeted. In bacteria, docking studies have indicated the probable inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6] In fungi, the likely target is Cytochrome P450 14-alpha-demethylase (CYP51), an enzyme required for ergosterol biosynthesis, which is vital for fungal cell membrane integrity.[6]

Data Summary: Antibacterial Activity The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for various derivatives against common bacterial strains.

| Compound ID | C-5 Substituent | S. aureus (MIC mg/mL) | S. Typhimurium (MIC mg/mL) | MRSA (MIC mg/mL) | Reference |

| Cmpd 5 | 2,3-diaryl | 0.06 | 0.008 | > Ampicillin | [6] |

| Cmpd 8 | 2,3-diaryl | - | - | > Ampicillin | [6] |

| Cmpd 15 | 2,3-diaryl | - | - | > Ampicillin | [6] |

| Indole-5g | Indolylmethylene | Potent | Potent | > Ampicillin | [7] |

| Indole-5h | Indolylmethylene | Potent | Potent | > Ampicillin | [7] |

Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the minimum inhibitory concentration of a compound.

-

Preparation: Aseptically prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth). The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Controls (Critical for Validation):

-

Positive Control: A well containing a known antibiotic (e.g., Ampicillin) to ensure the bacteria are susceptible.

-

Negative Control: A well containing only sterile broth to check for contamination.

-

Growth Control: A well containing broth and the bacterial inoculum (with vehicle, e.g., DMSO) to ensure proper bacterial growth.

-

-

Inoculation: Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard. Dilute this suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The rhodanine scaffold is a prominent feature in many potent anticancer agents.[9][5] Derivatives have shown significant cytotoxic activity against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29).[2][10][11]

Mechanism of Action: A primary mechanism of action for many potent rhodanine derivatives is the disruption of microtubule dynamics.[11] These compounds can bind to tubulin, either inhibiting its polymerization into microtubules or hyper-stabilizing them. This interference arrests the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[5][11][12]

Caption: Proposed anticancer mechanism via tubulin disruption.

Data Summary: In Vitro Cytotoxicity (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | C-5 Substituent | Cell Line | IC₅₀ (µM) | Reference |

| Isatin-28b | Isatin-based | HepG2 | 4.97 | [1][2] |

| Isatin-28b | Isatin-based | MCF-7 | 5.33 | [1][2] |

| Isatin-28b | Isatin-based | HT-29 | 3.29 | [1][2] |

| Nitrofuryl-39 | 5-nitrofuran-2-yl | MDA-MB-231 | 1.9 | [1][2] |

| Sorafenib-25 | 2-fluorobenzylidene | A549 | 0.8 | [9] |

Protocol: MTT Assay for Cell Viability

This protocol quantifies the metabolic activity of cells, which serves as a robust proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. The rationale is that mitochondrial dehydrogenases in living cells will cleave the MTT into a purple formazan precipitate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and enzymes like cyclooxygenase (COX) are key targets for anti-inflammatory drugs. Thiazolidinone derivatives have emerged as potent anti-inflammatory agents, often acting as inhibitors of the COX and lipoxygenase (LOX) enzymes.[13][14]

Mechanism of Action: The primary mechanism is the inhibition of enzymes in the arachidonic acid pathway.[14] A particularly valuable attribute is selective inhibition of COX-2 over COX-1.[15][16] COX-1 is constitutively expressed and has homeostatic functions, while COX-2 is induced during inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]

Data Summary: COX-2 Inhibition

| Compound ID | C-5 Substituent | COX-2 Inhibition (%) | Selectivity | Reference |

| Benzenesulfon-3a | 2-substituted | 55.76 | - | [16] |

| Benzenesulfon-3b | 4-hydroxy-phenyl | 61.75 | More selective than Celecoxib | [16] |

| Thiazole-48b | Phenylidene | IC₅₀ = 1.25 µM | SI > 80 | [1] |

| Thiazole-48c | Phenylidene | IC₅₀ = 1.15 µM | SI > 86 | [1] |

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals clear patterns linking chemical structure to biological activity:

-

Anticancer & Antioxidant Activity: The presence of electron-donating groups (e.g., -OH, -OCH₃) on the C-5 arylidene ring generally enhances anticancer and antioxidant activity.[13] Conversely, electron-withdrawing groups tend to decrease this activity.[13]

-

Anti-inflammatory Activity: A chloro-substituted phenyl group at the C-5 position appears to enhance anti-inflammatory effects.[13] Specifically, a 4-hydroxy group on the phenyl ring can lead to highly selective COX-2 inhibition.[16]

-

General Potency: For anticancer activity, 3,5-disubstituted rhodanines are consistently more potent than their 3-substituted counterparts, highlighting the critical role of the C-5 substituent in target engagement.[5]

Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel therapeutics. The versatility of the Knoevenagel condensation allows for the creation of vast libraries, and the consistent demonstration of potent antimicrobial, anticancer, and anti-inflammatory activities warrants further investigation.

Future research should focus on:

-

Target Deconvolution: Moving beyond computational docking to definitively identify and validate the biological targets for the most potent compounds.

-

In Vivo Efficacy: Progressing lead candidates from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Optimization of Selectivity: Fine-tuning the C-5 substituents to maximize selectivity for desired targets (e.g., COX-2 over COX-1, or specific bacterial enzymes) to improve the therapeutic index and minimize off-target effects.

References

-

Exploration of Antioxidant, Anti-inflammatory and Anticancer Potential of Substituted 4-Thiazolidinone Derivatives: Synthesis, Biological Evaluation and Docking Studies. Taylor & Francis Online. [Link]

-

Computer-Aided Discovery of Anti-Inflammatory Thiazolidinones with Dual Cyclooxygenase/Lipoxygenase Inhibition. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. ResearchGate. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PMC - NIH. [Link]

-

Synthesis, molecular structure investigations and antimicrobial activity of 2-thioxothiazolidin-4-one derivatives. ResearchGate. [Link]

-

Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. PubMed. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. [Link]

-

Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. NIH. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. [Link]

-

Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

-

Molecular structure and biological activities of 4-thiazolidinone derivatives: a combined theoretical and experimental study. ResearchGate. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

-

2-Thioxothiazolidin-4-one (Rhodanine). ResearchGate. [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

-

Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Semantic Scholar. [Link]

Sources

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel rhodanine derivatives induce growth inhibition followed by apoptosis. | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [PDF] Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones | Semantic Scholar [semanticscholar.org]

- 16. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-Butylrhodanine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Rhodanine Scaffold and the Significance of the 3-Butyl Substitution

The rhodanine core, a 2-thioxo-1,3-thiazolidin-4-one, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse range of biological activities.[1] Rhodanine derivatives have demonstrated potential as antimicrobial, antiviral, antidiabetic, and anticancer agents.[1][2] The versatility of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for extensive chemical modifications to modulate its pharmacological properties.[3] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 3-butylrhodanine analogs. The introduction of a butyl group at the N-3 position is a strategic choice aimed at enhancing lipophilicity, which can improve cell membrane permeability and oral bioavailability of drug candidates. Understanding the interplay between the 3-butyl substituent and modifications at the C-5 position is crucial for the rational design of potent and selective therapeutic agents. However, it is important to approach the biological activity of rhodanine-containing compounds with a critical perspective, as they have been identified as potential Pan Assay Interference Compounds (PAINS), necessitating rigorous validation of their specific biological targets.

General Synthetic Strategies for 3-Butylrhodanine Analogs

The synthesis of 3-butyl-5-arylidenethiazolidin-4-one derivatives is typically achieved through a two-step process. The first step involves the synthesis of the 3-butylrhodanine core, followed by a Knoevenagel condensation with a substituted aromatic aldehyde to introduce diversity at the 5-position.

Synthesis of 3-Butylrhodanine

The 3-butylrhodanine scaffold is commonly prepared by the reaction of butylamine with carbon disulfide and an α-haloacetic acid, such as chloroacetic acid, in the presence of a base. This one-pot, three-component reaction is an efficient method for constructing the rhodanine ring.

Knoevenagel Condensation for C-5 Substitution

The active methylene group at the C-5 position of the 3-butylrhodanine core readily undergoes Knoevenagel condensation with a variety of aromatic and heteroaromatic aldehydes. This reaction is typically catalyzed by a base, such as piperidine or sodium acetate, in a suitable solvent like ethanol or acetic acid. Microwave-assisted synthesis has also been effectively employed to accelerate this reaction and improve yields.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Butyl-2-thioxothiazolidin-4-one

-

To a stirred solution of butylamine (1 equivalent) in ethanol, add carbon disulfide (1.1 equivalents) dropwise at 0-5 °C.

-

After stirring for 30 minutes, add a solution of potassium hydroxide (1 equivalent) in water.

-

To the resulting potassium N-butyldithiocarbamate solution, add a solution of chloroacetic acid (1 equivalent) in water.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling to room temperature, acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to afford pure this compound.

Protocol 2: Synthesis of a 3-Butyl-5-(substituted-benzylidene)rhodanine Analog

-

In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in glacial acetic acid.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-butyl-5-(substituted-benzylidene)rhodanine derivative.

Structure-Activity Relationship (SAR) of 3-Butylrhodanine Analogs

The biological activity of 3-butylrhodanine analogs is significantly influenced by the nature of the substituent at the 5-position. The following sections delineate the SAR of these compounds in the context of their anticancer and antimicrobial activities.

Anticancer Activity

The anticancer potential of 3-butylrhodanine derivatives is largely dictated by the electronic and steric properties of the aryl group at the C-5 position. A study on a series of 3-(4-arylmethylamino)butyl-5-arylidene-rhodanines, which bear a structurally related N-3 substituent, provides valuable insights into the SAR for anticancer activity.[4]

Key SAR Observations for Anticancer Activity:

-

Substitution on the Benzylidene Ring: The presence and position of substituents on the 5-benzylidene ring are critical for anticancer potency.

-

Electron-Withdrawing vs. Electron-Donating Groups: The specific impact of electron-withdrawing or -donating groups depends on the target cancer cell line and the specific kinase being inhibited.

-

Steric Hindrance: Bulky substituents on the benzylidene ring can either enhance or diminish activity, suggesting the importance of a proper fit within the target's binding pocket.

A noteworthy example from a study on 3-(4-arylmethylamino)butyl-5-arylidene-rhodanines demonstrated that a compound with a 4-chlorobenzylidene substituent at the C-5 position exhibited significant antitumor activity against certain cancer cell lines.[4] This highlights the potential of halogen substitutions in enhancing the anticancer profile of these analogs.

Antimicrobial Activity

The antimicrobial properties of 3-butylrhodanine analogs are also heavily dependent on the C-5 substituent. Studies on related rhodanine derivatives have shown that these compounds are generally more effective against Gram-positive bacteria.[5]

Key SAR Observations for Antimicrobial Activity:

-

Lipophilicity: The introduction of lipophilic groups on the 5-arylidene moiety can enhance antibacterial activity, likely by facilitating passage through the bacterial cell membrane.

-

Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring at the C-5 position often correlates with increased antimicrobial potency.

-

Specific Substituents: Certain substituents, such as nitro groups, have been shown to impart significant antibacterial activity to the rhodanine scaffold.

For instance, in a series of 5-arylidene-thiazolidine-2,4-dione derivatives, compounds with nitro-substituted aryl groups at the 5-position displayed potent activity against Gram-positive bacteria.[5] While the N-3 substituent in this study was a proton, the SAR at the C-5 position provides valuable guidance for the design of 3-butylrhodanine analogs with antimicrobial properties.

Data Presentation

| Compound ID | N-3 Substituent | C-5 Substituent | Target Cell Line/Organism | Activity (IC50/MIC) | Reference |

| 9i | 4-(4-chlorobenzylamino)butyl | 4-chlorobenzylidene | HuH7 D12, MDA-MB-231 | - | [4] |

| 9j | 4-(4-chlorobenzylamino)butyl | 3,4-dichlorobenzylidene | SsCK1 | - | [4] |

| 5c | H | 4-chlorobenzylidene | S. aureus | 50 µg/mL | [3] |

| 5g | H | 4-nitrobenzylidene | S. aureus | 50 µg/mL | [3] |

Note: The activities for compounds 9i and 9j were reported qualitatively in the reference. IC50/MIC values for 3-butylrhodanine analogs are illustrative based on related structures.

Mandatory Visualizations

Caption: General synthetic workflow for 3-butylrhodanine analogs.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Perspectives

The 3-butylrhodanine scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship of these analogs is critically dependent on the nature of the substituent at the C-5 position. For anticancer applications, substitutions on the 5-benzylidene ring that enhance binding to specific kinase targets are a key area for further exploration. In the realm of antimicrobial agents, the incorporation of lipophilic and electron-withdrawing groups at the C-5 position appears to be a viable strategy for improving potency, particularly against Gram-positive bacteria.

Future research should focus on synthesizing and evaluating a broader range of 3-butyl-5-arylrhodanine derivatives to establish a more comprehensive and quantitative SAR. The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can aid in the rational design of more potent and selective analogs.[6] Furthermore, given the concern of rhodanines as PAINS, it is imperative that future studies include rigorous validation of the specific molecular targets and mechanisms of action for any promising lead compounds.

References

Sources

- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]

- 3. Synthesis and Antibacterial Activity of Analogs of 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 2-Thioxothiazolidin-4-one Scaffold

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Butyl-2-thioxothiazolidin-4-one

The 2-thioxothiazolidin-4-one core, commonly known as rhodanine, is a five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1] Its structural versatility, arising from reactive positions at N-3 and C-5, allows for extensive chemical modification, making it a "privileged scaffold" in drug discovery.[2][3][4] This guide focuses on a specific derivative, This compound , a molecule whose therapeutic potential is inferred from the vast and diverse biological activities demonstrated by its structural analogs.[5][6][7] Derivatives of the rhodanine core have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[1][2][3] This document will synthesize the current understanding of this chemical class to illuminate the most promising therapeutic targets for this compound and provide actionable experimental frameworks for their validation.

Part 1: Analysis of Putative Therapeutic Target Classes

The biological activity of rhodanine derivatives is not tied to a single mechanism but rather a promiscuous ability to interact with a wide array of biological macromolecules. This section details the most prominent enzyme families and receptor classes that represent high-probability targets for this compound.

Protein Tyrosine Phosphatases (PTPs)